4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
Description
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione is a heterocyclic compound featuring a triazole-dione core substituted with a 4-bromophenyl group.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSDIRUAGQKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the condensation of 4-bromoaniline with ethyl carbazate in ethanol, forming the corresponding semicarbazide. Subsequent cyclization is achieved by treating the intermediate with 5% sodium hydroxide under reflux for 4–6 hours. Acidification with 6 N HCl precipitates the crude product, which is recrystallized from ethanol to yield red needles.
Key Data:
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Optimal Conditions: Reflux at 80–90°C, molar ratio of 1:1.2 (semicarbazide:NaOH).
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Purity: Confirmed via LC-MS and ¹H NMR, with characteristic singlet at δ 11.2 ppm (NH) and aromatic protons at δ 7.4–7.8 ppm.
Oxidative Dehydrogenation of 4-Bromophenyl Urazole
Oxidative dehydrogenation of 4-bromophenyl urazole represents a high-yield alternative, leveraging strong oxidizing agents like lead tetraacetate or iodine.
Synthesis of 4-Bromophenyl Urazole
The urazole precursor is synthesized via [3+2] cycloaddition between 4-bromophenyl azide and allylsilanes, followed by hydrolysis. Oxidative dehydrogenation in glacial acetic acid at 60°C for 2 hours converts the urazole to the triazolinedione.
Key Data:
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Oxidizing Agent: Lead tetraacetate (0.5 equiv) achieves 85% conversion.
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Yield: 78–82% after column chromatography (hexane/ethyl acetate, 3:1).
Diels-Alder Retrocyclization Strategy
This method exploits the reversibility of Diels-Alder reactions to regenerate the triazolinedione from its adduct.
Adduct Formation and Thermal Decomposition
4-(4-Bromo-phenyl)-triazole-3,5-dione is generated by heating its Diels-Alder adduct (e.g., with anthracene) at 150°C under vacuum. The adduct is prepared by reacting PTAD with a diene in toluene at 20°C for 14 hours.
Key Data:
Direct Bromination of 4-Phenyl-1,2,4-triazoline-3,5-dione
Electrophilic bromination of PTAD offers a straightforward route, though regioselectivity must be controlled.
Bromination Conditions
PTAD is dissolved in dichloromethane and treated with bromine (1 equiv) at 0°C for 1 hour. The reaction is quenched with sodium thiosulfate, and the product is purified via sublimation at 100°C/0.1 mmHg.
Key Data:
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Regioselectivity: Bromination occurs exclusively at the para position of the phenyl ring.
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Purity: IR spectra show peaks at 1760 cm⁻¹ (C=O) and 560 cm⁻¹ (C-Br).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 65–72 | >95 | Scalability |
| Oxidative Dehydrogenation | 78–82 | 98 | High conversion efficiency |
| Retrocyclization | >95 | 99 | Minimal byproducts |
| Direct Bromination | 68 | 97 | Simplicity |
Purification and Characterization
All methods require rigorous purification to isolate the crystalline product. Sublimation at 100°C/0.1 mmHg or recrystallization from ethanol yields red needles with melting points of 203–205°C. Characterization via ¹H NMR, LC-MS, and IR confirms structural integrity, while elemental analysis validates stoichiometry (C: 37.84%, H: 1.59%, Br: 31.49%, N: 16.54%, O: 12.54%) .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of triazole oxides.
Reduction Products: Formation of reduced triazole derivatives.
Substitution Products: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles, including those with bromophenyl substitutions, demonstrate significant antibacterial and antifungal activities. For instance, compounds derived from 1,2,4-triazole frameworks have been reported to possess activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 3.125 | |
| Triazole B | E. coli | 0.5 | |
| Triazole C | C. albicans | 3.125 |
Anticancer Properties
Recent research indicates that triazole derivatives can act as effective anticancer agents. For example, compounds containing the triazole moiety have shown promising cytotoxic effects against various cancer cell lines such as MKN-45 and HT-29 with IC50 values significantly lower than standard chemotherapeutics . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity of Triazole Derivatives
Chemical Synthesis
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione serves as a precursor for synthesizing various triazole derivatives through reactions such as nucleophilic substitution and cyclization processes . These synthetic pathways are essential for developing new compounds with enhanced biological activities.
Table 3: Synthetic Routes for Triazole Derivatives
| Reaction Type | Starting Material | Product Type |
|---|---|---|
| Nucleophilic Substitution | 4-(4-Bromo-phenyl)-triazole | Sulfanyl derivatives |
| Cyclization | Hydrazinecarbothioamides | Triazolethiones |
Material Science Applications
Beyond medicinal chemistry, the unique properties of triazoles make them suitable for applications in material science. Their ability to form stable complexes with metals has led to their use in corrosion inhibitors and as components in ionic liquids .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, modulating their signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Modifications
The triazole-dione scaffold is highly versatile, with modifications to the aryl substituent significantly altering reactivity and application. Key analogs include:
(a) 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Structure : Phenyl group at the 4-position of the triazole-dione core.
- Reactivity: A potent dienophile in Diels-Alder reactions, forming stable adducts with conjugated dienes. PTAD reacts rapidly under mild conditions (e.g., 0°C with PdCl₂(PPh₃)₂ catalyst) .
- Applications : Widely used for derivatizing vitamin D metabolites in LC/MS/MS due to its selective reactivity with conjugated dienes in sterols .
(b) 4-(4'-Dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD)
- Structure: 4-Dimethylaminophenyl substituent introduces electron-donating groups.
- Reactivity : Enhanced derivatization efficiency compared to PTAD, enabling quantitative detection of vitamin D metabolites with improved sensitivity .
- Applications : Preferred in clinical assays for its stability and reduced side reactions .
(c) 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazole-3,5-dione (DMEQ-TAD)
- Structure: Extended substituent with a quinoxaline-derived group.
- Reactivity : Functions as a fluorescent labeling reagent due to its extended π-system.
- Applications : Enables fluorescent detection of vitamin D metabolites, expanding utility beyond mass spectrometry .
(d) 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
- Structure : Bromine atom at the para position of the phenyl ring.
- Applications : Hypothesized utility in synthesizing brominated adducts for pharmaceuticals or materials science, though specific studies are lacking in the evidence.
Biological Activity
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, characterized by a bromine atom attached to a phenyl ring and a triazole moiety, enhances its reactivity and biological interactions.
The synthesis of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione typically involves the reaction of 4-bromoaniline with hydrazine hydrate to form 4-bromo-phenylhydrazine, followed by cyclization with diethyl carbonate. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Biological Activity Overview
Research indicates that 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess strong antibacterial properties against various pathogens. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes and modulation of signaling pathways that lead to cell death .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione | S. aureus | 16 µg/mL |
| Similar Triazole Derivative | E. coli | 32 µg/mL |
These findings suggest that the presence of the bromine atom may enhance the compound's interaction with bacterial targets .
Anticancer Activity
In vitro studies have demonstrated that 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione can inhibit cancer cell proliferation. The compound was tested on various cancer cell lines including breast and colon cancer cells. Key findings include:
- Cell Viability Reduction : At concentrations of 50 µM and above, significant reductions in cell viability were observed.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
Several case studies highlight the effectiveness of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione in clinical settings:
- Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapies.
- Cancer Treatment Trials : Preliminary trials in combination with other chemotherapeutic agents indicated enhanced efficacy in tumor reduction while minimizing side effects compared to conventional treatments.
Q & A
Q. What environmental risks are associated with this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
